molecular formula C8H9N3O2 B13518553 2-(3-Nitrophenyl)acetimidamide

2-(3-Nitrophenyl)acetimidamide

Cat. No.: B13518553
M. Wt: 179.18 g/mol
InChI Key: SQEBBRNWZVWZBZ-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)acetimidamide is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an acetimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)acetimidamide typically involves the reaction of 3-nitrobenzylamine with acetic anhydride under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)acetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 2-(3-Aminophenyl)acetimidamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oximes or nitriles.

Scientific Research Applications

2-(3-Nitrophenyl)acetimidamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)acetimidamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetimidamide moiety can also interact with enzymes, potentially inhibiting their activity by forming stable complexes .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)acetimidamide: Similar structure but with the nitro group in the para position.

    2-(3-Nitrophenyl)acetamide: Lacks the imidamide moiety.

    2-(3-Nitrophenyl)acetonitrile: Contains a nitrile group instead of an imidamide.

Uniqueness

2-(3-Nitrophenyl)acetimidamide is unique due to the presence of both a nitro group and an acetimidamide moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

2-(3-nitrophenyl)ethanimidamide

InChI

InChI=1S/C8H9N3O2/c9-8(10)5-6-2-1-3-7(4-6)11(12)13/h1-4H,5H2,(H3,9,10)

InChI Key

SQEBBRNWZVWZBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC(=N)N

Origin of Product

United States

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